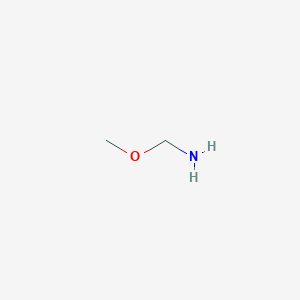

1-Methoxymethanamine

Description

1-Methoxymethanamine (C₂H₇NO) is a primary amine characterized by a methoxy (-OCH₃) group attached to a methanamine backbone. This compound is structurally simple but serves as a foundational scaffold for more complex derivatives in organic synthesis and pharmaceutical research. For example, methoxy-substituted amines are frequently studied for their roles as intermediates in drug discovery, particularly in serotonin receptor modulation and enzyme inhibition .

Properties

CAS No. |

57830-25-8 |

|---|---|

Molecular Formula |

C2H7NO |

Molecular Weight |

61.08 g/mol |

IUPAC Name |

methoxymethanamine |

InChI |

InChI=1S/C2H7NO/c1-4-2-3/h2-3H2,1H3 |

InChI Key |

KZRAAPTWXAMZHQ-UHFFFAOYSA-N |

Canonical SMILES |

COCN |

Origin of Product |

United States |

Preparation Methods

1-Methoxymethanamine can be synthesized through several methods. One common synthetic route involves the O-alkylation of hydroxylamine derivatives. For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves reacting ethyl chloroformate with hydroxylamine, followed by treatment with a methylating agent such as dimethyl sulfate. The N,O-dimethylhydroxylamine is then liberated by acid hydrolysis followed by neutralization .

Chemical Reactions Analysis

1-Methoxymethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used to form Weinreb amides, which are intermediates in the synthesis of ketones and aldehydes . The compound can react with reagents such as ethyl chloroformate and dimethyl sulfate under specific conditions to yield desired products . Major products formed from these reactions include N,O-dimethylhydroxylamine and its derivatives .

Scientific Research Applications

1-Methoxymethanamine has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of Weinreb amides, which are important intermediates in organic synthesis . In biology and medicine, it has been investigated for its potential use as an adjunct to alkylating agents, reversing resistance to chemotherapy, and enhancing radiation therapy . Additionally, it is used in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of methoxymethanamine involves its interaction with molecular targets and pathways. For instance, it has been proposed to block abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of base excision repair (BER) intermediates . This blocking action can enhance the efficacy of alkylating agents and radiation therapy by preventing the repair of DNA damage .

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic Substitution : Methoxy groups on aromatic systems (e.g., phenyl or indole rings) enhance π-π stacking interactions in receptor binding, as seen in 5-methoxytryptamine’s affinity for serotonin receptors . In contrast, aliphatic methoxymethanamine derivatives are more reactive in nucleophilic substitutions due to the absence of resonance stabilization .

- Polarity : Methoxy groups increase hydrophilicity, impacting solubility. For instance, 5-methoxytryptamine hydrochloride (MW: 226.7) is water-soluble, enabling its use in in vitro assays .

Key Observations :

- Toxicity Trends : Aliphatic methanamines (e.g., N-[(1-oxopentyl)oxy]-methanamine) exhibit acute oral toxicity (H302), while aromatic derivatives like (2,4,6-trimethoxyphenyl)methanamine show respiratory risks (H335) .

- Data Gaps : Compounds like [1-(3-methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl lack full hazard classification, highlighting the need for precaution in handling .

Key Observations :

- Neuroactive Potential: Methoxy-substituted tryptamines (e.g., 5-methoxytryptamine) are pivotal in studying neurotransmitter pathways due to their structural mimicry of serotonin .

- Synthetic Utility : Aliphatic methanamines serve as versatile intermediates. For example, 1-(3-methoxyphenyl)methanamine is used to synthesize benzodiazepine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.